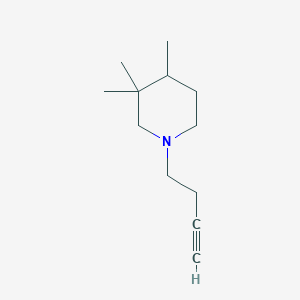

1-But-3-ynyl-3,3,4-trimethylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

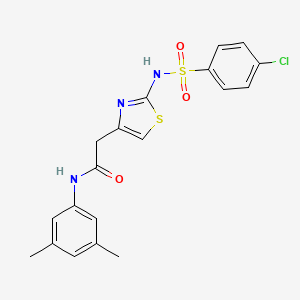

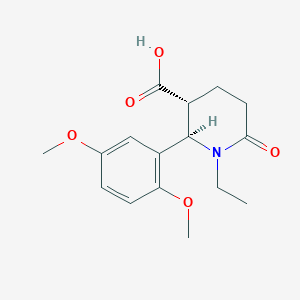

1-But-3-ynyl-3,3,4-trimethylpiperidine (BTMP) is a piperidine derivative that has gained significant attention in the scientific community due to its potential use as a research tool. BTMP is a synthetic compound that is similar in structure to nicotine and has been shown to have a high affinity for nicotinic acetylcholine receptors (nAChRs).

Scientific Research Applications

Synthesis and Polymerization

Research on the synthesis and characterization of polymers provides insights into the potential applications of similar compounds in materials science. For instance, Lynn and Langer (2000) explored the synthesis and self-assembly of degradable poly(β-amino esters) with potential applications in biodegradable materials and drug delivery systems (Lynn & Langer, 2000). This study illustrates the broader context of synthetic chemistry where compounds like "1-But-3-ynyl-3,3,4-trimethylpiperidine" might find utility in designing new polymers with specific degradation rates and mechanical properties.

Coordination Chemistry and Catalysis

The development of new catalysts and ligands is a critical area of research in coordination chemistry. Studies on novel ligands and their coordination to metal centers can lead to advancements in catalysis, essential for pharmaceutical synthesis and material processing. Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands, highlighting their applications in creating luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties (Halcrow, 2005). This suggests potential roles for compounds like "1-But-3-ynyl-3,3,4-trimethylpiperidine" in the development of new coordination complexes with specific electronic and optical properties.

Electrochemical Applications

Ionic liquids and their derivatives play significant roles in electrochemistry, offering applications in energy storage, sensors, and electrochromic devices. Fan et al. (2017) synthesized an ionic liquid containing a stable radical, demonstrating its use in hybrid electrochromic devices with high coloration efficiency (Fan, Lee, Vittal, & Ho, 2017). Research in this area could explore the electrochemical properties of "1-But-3-ynyl-3,3,4-trimethylpiperidine" derivatives, potentially leading to new materials for energy-related applications.

properties

IUPAC Name |

1-but-3-ynyl-3,3,4-trimethylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-5-6-8-13-9-7-11(2)12(3,4)10-13/h1,11H,6-10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOBLXNJDQLBJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1(C)C)CCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-But-3-ynyl-3,3,4-trimethylpiperidine | |

CAS RN |

1862747-76-9 |

Source

|

| Record name | 1-(but-3-yn-1-yl)-3,3,4-trimethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2774073.png)

![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774081.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2774085.png)

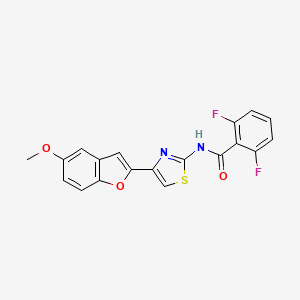

![(E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B2774086.png)